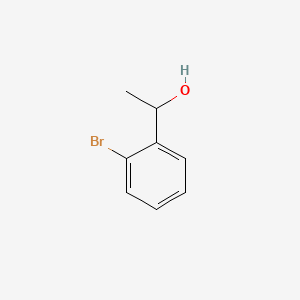

1-(2-Bromophenyl)ethanol

Description

Contextualization within Halogenated Alcohols

Halogenated alcohols are a class of organic compounds characterized by the presence of at least one halogen atom and one hydroxyl group. The introduction of a halogen, such as bromine, into an alcohol's structure can significantly alter its physical and chemical properties. This includes modifications to its reactivity, acidity, and biological activity. In the case of 1-(2-Bromophenyl)ethanol, the bromine atom is situated on the phenyl ring, influencing the electronic properties of the entire molecule.

Significance of the Bromine Moiety in Organic Synthesis

The bromine atom in this compound is a key functional group that imparts significant versatility to the molecule in organic synthesis. Bromination is a fundamental transformation in organic chemistry, and the resulting bromo-organic compounds are valuable precursors for a wide array of chemical reactions. acs.orgacs.orgnih.gov The carbon-bromine bond can participate in numerous transformations, including:

Cross-Coupling Reactions: Aryl bromides are excellent substrates for popular cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. researchgate.net

Grignard Reagent Formation: The bromine atom can be readily converted into a Grignard reagent by reacting with magnesium metal. This opens up a plethora of possibilities for nucleophilic addition reactions. researchgate.net

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups onto the aromatic ring. researchgate.net

The presence of the bromine atom enhances the reactivity of this compound, making it a valuable building block for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals. acs.orgresearchgate.net

Importance of the Chiral Center in this compound

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-1-(2-Bromophenyl)ethanol and (R)-1-(2-Bromophenyl)ethanol. nih.govgoogle.com This chirality is of paramount importance in modern organic synthesis and medicinal chemistry. york.ac.uk

Chiral alcohols are indispensable building blocks for the synthesis of enantiomerically pure drugs and other biologically active molecules. alfachemic.comsigmaaldrich.commagtech.com.cn The different enantiomers of a chiral drug can have vastly different pharmacological effects, with one enantiomer often being responsible for the desired therapeutic activity while the other may be inactive or even cause adverse effects. nih.gov

(S)-1-(2-Bromophenyl)ethanol, for instance, is recognized as an important intermediate for the synthesis of optically active drugs. chembk.com The ability to selectively synthesize or separate the enantiomers of this compound is crucial for its application in asymmetric synthesis. york.ac.ukalfachemic.com

Overview of Research Trajectories for Aryl-Substituted Ethanols

Aryl-substituted ethanols, a class to which this compound belongs, are a focal point of extensive research. These compounds are prevalent motifs in natural products and pharmaceuticals. Research in this area often concentrates on several key themes:

Asymmetric Synthesis: A major research thrust is the development of efficient and stereoselective methods for the synthesis of enantiomerically pure aryl-ethanols. This includes catalytic asymmetric reduction of the corresponding ketones and kinetic resolution of racemic mixtures. magtech.com.cn Biocatalysis, using enzymes or whole microbial cells, has emerged as a powerful and environmentally friendly approach for these transformations. magtech.com.cnnih.gov

Catalysis: Chiral aryl-ethanols themselves can act as chiral ligands or catalysts in a variety of asymmetric reactions. alfachemic.com

Synthesis of Bioactive Molecules: Aryl-substituted ethanols serve as key intermediates in the synthesis of a wide range of biologically active compounds.

Green Chemistry: There is a growing interest in developing more sustainable and environmentally benign methods for the synthesis and transformation of aryl-substituted ethanols, including the use of greener solvents and catalysts. pjoes.com

The study of aryl-substituted ethanols continues to be a vibrant area of research, driven by the constant demand for new and efficient synthetic methodologies and the importance of these compounds in various fields of science.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H9BrO | nih.govchembk.comnih.gov |

| Molecular Weight | 201.06 g/mol | nih.govnih.gov |

| Melting Point | 54-56 °C | chemsrc.com |

| Boiling Point | 128 °C at 15 mmHg | chembk.com |

| Flash Point | 113.3 °C | chembk.com |

| Density | 1.3646 (estimate) | chembk.com |

| pKa | 14.01 ± 0.20 (Predicted) | chembk.com |

NMR Data for this compound

| Nucleus | Chemical Shift (δ) in CDCl3 | Source(s) |

| ¹H NMR | 7.51–7.44 (m, 2H), 7.29–7.25 (m, 1H), 7.08–7.04 (m, 1H), 5.14 (q, J = 6.4 Hz, 1H), 3.28 (s, 1H), 1.39 (d, J = 6.4 Hz, 3H) | thieme-connect.com |

| ¹³C NMR | 144.8, 132.6, 128.7, 127.9, 126.8, 121.6, 69.1, 23.7 | thieme-connect.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZSFZSPIUINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313058 | |

| Record name | 1-(2-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-56-3 | |

| Record name | 1-(2-Bromophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5411-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromophenyl Ethanol

Stereoselective Synthesis Approaches

The generation of single-enantiomer chiral alcohols such as 1-(2-Bromophenyl)ethanol is a significant objective in modern synthetic chemistry. Stereoselective synthesis is broadly divided into two categories: the resolution of a racemic mixture, where one enantiomer is selectively transformed or separated, and asymmetric synthesis, where a prochiral substrate is converted directly into a predominantly single-enantiomer product.

Enzymatic Resolution Techniques

Enzymatic methods are highly valued for their exceptional selectivity and operation under mild reaction conditions. These biocatalytic approaches often employ enzymes like lipases or whole-cell systems such as Baker's yeast to resolve racemic alcohols or reduce prochiral ketones with high enantiopurity.

Kinetic resolution using lipases is a robust and widely adopted method for separating enantiomers of racemic alcohols. mdpi.com Lipase (B570770) B from Candida antarctica (CALB) is a particularly effective and versatile biocatalyst known for its stability and high enantioselectivity in resolving secondary alcohols. mdpi.comrsc.orgnih.gov

The process involves the enantioselective acylation of the racemic alcohol. In a typical procedure, one enantiomer of this compound is preferentially acylated by the enzyme in the presence of an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate. This results in a mixture of an acylated ester of one enantiomer and the unreacted alcohol of the other enantiomer. These two compounds, having different functional groups, can then be separated using standard chromatographic techniques. The unreacted alcohol can be isolated with high enantiomeric excess (ee), and the ester can be hydrolyzed to obtain the other enantiomer, also in high ee.

The selectivity of the lipase is influenced by several factors, including the structure of the substrate, the choice of acyl donor, the solvent, and the temperature. acgpubs.org Immobilized forms of CALB, such as Novozym 435, are frequently used to enhance stability and allow for easy recovery and reuse of the biocatalyst. mdpi.com

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols Data for analogous substrates demonstrating the general applicability of the method.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 (Immobilized CALB) | (±)-1-Phenylethanol | Vinyl Acetate | n-Heptane | 47 | >99 (Ester) | rsc.org |

| CALB | (±)-1-(1-Naphthyl)ethanol | Vinyl Acetate | n-Heptane | 48 | 90 (Alcohol) | rsc.org |

| CALB | (±)-1-(2-Furyl)ethanol | Vinyl Acetate | n-Heptane | 47 | 89 (Alcohol) | rsc.org |

The asymmetric reduction of prochiral ketones using whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae) is a well-established, cost-effective, and environmentally benign method for producing chiral alcohols. acgpubs.orgmdma.ch To synthesize enantiomerically enriched this compound, the corresponding prochiral ketone, 2-bromoacetophenone (B140003), is subjected to reduction by fermenting Baker's yeast.

The yeast contains a variety of reductase enzymes that catalyze the transfer of a hydride to the carbonyl group of the ketone. The stereochemical outcome of the reduction is governed by Prelog's rule, which generally predicts the formation of the (S)-alcohol for many substrates. The process requires a carbon source, typically sucrose (B13894) or glucose, which the yeast metabolizes to regenerate the necessary nicotinamide (B372718) cofactors (NADH or NADPH) that provide the reducing equivalents. mdma.ch While effective, the enantioselectivity can be variable and is sometimes improved by modifying reaction conditions or using additives. biomedpharmajournal.orgnih.gov One protocol enhances the reduction of acetophenones by using Baker's yeast in conjunction with polymethylhydrosiloxane (B1170920) (PMHS) as a hydrogen source and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as an activator, achieving high yields and good enantioselectivities for various substituted acetophenones. biomedpharmajournal.org

Table 2: Research Findings on Baker's Yeast-Mediated Reduction of Prochiral Ketones

| Substrate | Reducing System | Solvent | Yield (%) | Product ee (%) | Configuration | Reference |

|---|---|---|---|---|---|---|

| Acetophenone (B1666503) | Baker's Yeast / Sucrose | Water | - | >95 | S | nih.gov |

| 4-Chloroacetophenone | Baker's Yeast / PMHS / TBAF | - | >80 | 70 | R | biomedpharmajournal.org |

| 4-Methylacetophenone | Baker's Yeast / PMHS / TBAF | - | >80 | 65 | R | biomedpharmajournal.org |

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These methods are highly efficient and are central to modern organic synthesis. For this compound, this typically involves the enantioselective addition of a two-carbon nucleophile to the prochiral aldehyde, 2-bromobenzaldehyde (B122850).

The enantioselective addition of organometallic reagents to aldehydes is a powerful method for creating chiral secondary alcohols. This transformation is typically catalyzed by a metal complex coordinated to a chiral ligand. mdpi.com The chiral ligand creates a chiral environment around the metal center, which directs the approach of the nucleophile to one of the two enantiotopic faces of the aldehyde's carbonyl group.

A common example is the asymmetric ethylation of 2-bromobenzaldehyde using diethylzinc (B1219324) as the ethyl source. This reaction can be catalyzed by various chiral ligands, such as β-amino alcohols, binaphthyl derivatives (e.g., BINOL), or titanium-TADDOLate complexes. The choice of ligand and metal is crucial for achieving high enantioselectivity. For instance, a catalyst generated in situ from titanium(IV) isopropoxide and a chiral TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligand can effectively catalyze the addition of diethylzinc to various aldehydes with high enantiomeric excess.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. rsc.org While C-C bond formation to generate this compound is less common in organocatalysis, the asymmetric reduction of 2-bromoacetophenone via transfer hydrogenation is a viable organocatalytic strategy.

In an asymmetric transfer hydrogenation, a hydrogen source (e.g., Hantzsch ester, isopropanol, or formic acid) and a chiral organocatalyst are used to reduce the ketone. Chiral phosphoric acids or bifunctional amine-thiourea catalysts can activate the ketone and facilitate the stereoselective transfer of a hydride from the hydrogen donor. rsc.org This approach offers a metal-free alternative for the synthesis of enantiomerically enriched this compound.

Diastereoselective Reduction of Precursor Ketones

The stereoselective reduction of the prochiral ketone 2-bromoacetophenone is a key strategy for obtaining enantiomerically enriched this compound. Since the substrate itself is not chiral, these reactions are more accurately described as enantioselective, aiming to produce a non-racemic mixture of the (R) and (S) enantiomers.

The use of sterically hindered hydride reagents can impart a degree of stereoselectivity in the reduction of ketones. Lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃, is a less reactive and more selective reducing agent than its parent compound, lithium aluminum hydride (LiAlH₄). masterorganicchemistry.compdvpmtasgaon.edu.in Its bulky tert-butoxy (B1229062) groups modulate its reactivity, allowing for greater control in reactions. masterorganicchemistry.com While primarily known for the partial reduction of acid chlorides to aldehydes, it is also effective for reducing aldehydes and ketones. pdvpmtasgaon.edu.inlibretexts.org

In the reduction of 2-bromoacetophenone, the large steric profile of LiAlH(O-t-Bu)₃ would influence the direction of hydride attack on the carbonyl carbon. The reagent's approach would be biased towards the less sterically hindered face of the ketone, which could lead to the preferential formation of one enantiomer over the other. The effectiveness of this stereocontrol is dependent on reaction conditions such as temperature and solvent.

Table 1: Theoretical Hydride-Based Reduction of 2-Bromoacetophenone This table is based on the known reactivity of the reagent.

| Reagent | Precursor | Product | Key Feature |

| LiAlH(O-t-Bu)₃ | 2-Bromoacetophenone | This compound | Bulky hydride source can lead to stereoselective hydride delivery. |

Borane-Mediated Reductions

Borane (B79455) complexes, particularly when used with chiral catalysts, are highly effective for the enantioselective reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this methodology. organic-chemistry.org This reaction employs borane (often as a borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide (B99878) complex) in the presence of a catalytic amount of a chiral oxazaborolidine. magritek.comyoutube.com

The chiral catalyst coordinates with the borane and the ketone's carbonyl oxygen in a structured, chair-like transition state. This arrangement sterically blocks one face of the carbonyl group, forcing the hydride from the borane to attack from the less hindered face. youtube.com The specific enantiomer of the resulting this compound (either R or S) can be predictably determined by the choice of the chiral catalyst configuration. youtube.com This method is known for its high yields and excellent enantioselectivities. researchgate.net

Table 2: CBS Reduction of 2-Bromoacetophenone This table outlines the components and outcome of the CBS reduction.

| Reagent | Catalyst | Precursor | Product | Outcome |

| Borane (BH₃•THF) | Chiral Oxazaborolidine (CBS catalyst) | 2-Bromoacetophenone | (R)- or (S)-1-(2-Bromophenyl)ethanol | High enantiomeric excess of a single enantiomer. youtube.com |

Conventional Synthetic Routes

Conventional methods for synthesizing this compound typically result in a racemic mixture of the alcohol. These routes are straightforward and utilize common laboratory reagents.

One of the most fundamental carbon-carbon bond-forming reactions, the Grignard reaction, provides a direct route to this compound. missouri.edu This synthesis involves the reaction of 2-bromobenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. mnstate.eduumkc.edu A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final secondary alcohol product. missouri.edumnstate.edu

The reaction must be carried out under anhydrous (dry) conditions, as Grignard reagents are strong bases and will react with any source of protons, including water. missouri.edu Diethyl ether is a common solvent for these reactions. missouri.edu

Table 3: Grignard Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Solvent | Intermediate/Product |

| 1 | 2-Bromobenzaldehyde | Methylmagnesium Bromide | Anhydrous Ether | Magnesium alkoxide salt |

| 2 | Magnesium alkoxide salt | Aqueous Acid (e.g., H₃O⁺) | - | This compound |

Reduction of 2-Bromoacetophenone

A direct and common method for synthesizing racemic this compound is the reduction of 2-bromoacetophenone. This transformation can be readily accomplished using standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). blogspot.comscribd.com It efficiently reduces aldehydes and ketones to their corresponding alcohols. chegg.com The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon of 2-bromoacetophenone. This method is generally high-yielding and procedurally simple. blogspot.comchegg.com

Table 4: Sodium Borohydride Reduction Data Based on a typical procedure for acetophenone reduction. blogspot.com

| Reactant | Reagent | Solvent | Temperature | Workup |

| 2-Bromoacetophenone | Sodium Borohydride (NaBH₄) | 95% Ethanol | 30-50°C | Aqueous Acid |

Multi-Step Conversions from Brominated Precursors

The synthesis of this compound can also be integrated into a longer synthetic sequence starting from more basic brominated aromatic compounds. libretexts.org Such multi-step syntheses offer flexibility in accessing the target molecule from various starting materials. askthenerd.com

A plausible multi-step route could begin with 2-bromotoluene (B146081).

Radical Bromination: 2-bromotoluene undergoes free-radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator to form 2-bromobenzyl bromide.

Nitrile Formation: The resulting benzylic halide is then reacted with sodium cyanide (NaCN) in a nucleophilic substitution reaction to produce 2-bromophenylacetonitrile.

Grignard Addition: This nitrile can then be treated with methylmagnesium bromide. The Grignard reagent adds to the nitrile carbon, and subsequent hydrolysis of the intermediate imine yields 2-bromoacetophenone.

Final Reduction: The 2-bromoacetophenone synthesized in the previous step is then reduced to the final product, this compound, using a standard reducing agent like sodium borohydride as described in section 2.2.2.

This sequence demonstrates how multiple, distinct chemical transformations can be combined to construct the target molecule from a simpler precursor. libretexts.org

Chemical Reactivity and Transformations of 1 2 Bromophenyl Ethanol

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety in 1-(2-bromophenyl)ethanol is the site of several fundamental organic reactions, including oxidation, nucleophilic substitution, and dehydration. These transformations target the C-O and O-H bonds of the hydroxyl group.

Oxidation to Carbonyl Compounds

The secondary hydroxyl group of this compound can be oxidized to yield the corresponding ketone, 2'-bromoacetophenone. sielc.comfishersci.ca This transformation is a common and crucial step in synthetic pathways. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired yield, selectivity, and reaction conditions.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents. For instance, chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄), is effective. A study on the oxidation of the analogous 4-bromophenyl ethanol (B145695) utilized polymer-supported chromic acid, highlighting a method that simplifies product purification and reagent handling. asianpubs.org The reaction proceeds through the formation of a chromate ester intermediate, which then eliminates to form the ketone. The product of this oxidation, 2'-bromoacetophenone, is a key synthetic intermediate itself. sielc.com

| Oxidizing Agent System | Product | Typical Conditions |

| Chromic Acid (e.g., Na₂Cr₂O₇/H₂SO₄) | 2'-Bromoacetophenone | Aqueous acetone |

| Pyridinium chlorochromate (PCC) | 2'-Bromoacetophenone | Dichloromethane (CH₂Cl₂) |

| Polymer-supported chromic acid | 2'-Bromoacetophenone | Varies with polymer support |

Nucleophilic Substitution Reactions

The hydroxyl group in an alcohol is a poor leaving group (as hydroxide ion, OH⁻). Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. libretexts.org This is typically achieved by protonating the hydroxyl group in the presence of a strong acid. libretexts.orglibretexts.org

This compound can be converted to the corresponding 1-(2-bromo-1-haloethyl)benzene through nucleophilic substitution with hydrogen halides (HX, where X = Cl, Br, I). The reaction with secondary alcohols can proceed via either an Sₙ1 or Sₙ2 mechanism. libretexts.orglibretexts.org

In the presence of a strong acid like HBr, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a good leaving group (water). For a secondary benzylic alcohol like this compound, the reaction likely proceeds through an Sₙ1 mechanism due to the relative stability of the resulting secondary benzylic carbocation. The carbocation is then attacked by the halide ion (e.g., Br⁻) to form the final product. libretexts.org

Reaction Scheme: Sₙ1 Conversion to Alkyl Halide

Protonation: The hydroxyl group is protonated by the acid.

Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a secondary benzylic carbocation.

Nucleophilic Attack: A halide ion attacks the carbocation to form the alkyl halide product, such as (2-bromo-1-chloroethyl)benzene. nih.govchemspider.com

| Reagent | Product | Mechanism |

| HCl / ZnCl₂ | 1-(2-Bromo-1-chloroethyl)benzene | Sₙ1 |

| HBr | 1-(1,2-Dibromoethyl)benzene | Sₙ1 |

| PBr₃ | 1-(1,2-Dibromoethyl)benzene | Sₙ2 |

Etherification: The formation of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.com

Esterification: Esters can be synthesized by reacting this compound with carboxylic acids or their derivatives (like acyl chlorides or acid anhydrides). chemguide.co.uk The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process where the acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic for attack by the alcohol. masterorganicchemistry.com

| Reaction Type | Reagents | Product Type |

| Etherification (Williamson) | 1. NaH; 2. R'-X (Alkyl Halide) | Ether (R-O-R') |

| Esterification (Fischer) | R'-COOH, H⁺ catalyst | Ester (R-O-C(=O)R') |

| Esterification | R'-COCl (Acyl Chloride) | Ester (R-O-C(=O)R') |

Dehydration Reactions to Alkenes

The elimination of a water molecule from this compound results in the formation of an alkene, specifically 1-bromo-2-vinylbenzene. chemicalbook.com This dehydration reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, and often requires heat. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (H₂O), followed by its departure to create a carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. This reaction is analogous to the industrial production of styrene from 1-phenylethanol.

| Catalyst | Product | Typical Conditions |

| Concentrated H₂SO₄ | 1-Bromo-2-vinylbenzene | Heat |

| p-Toluenesulfonic acid | 1-Bromo-2-vinylbenzene | Heat, often with a Dean-Stark trap |

| Alumina (Al₂O₃) | 1-Bromo-2-vinylbenzene | High temperature, gas phase |

Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring of this compound allows the molecule to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The hydroxyl group may need to be protected prior to these reactions depending on the specific conditions and reagents used.

Prominent examples of such transformations include:

Suzuki Reaction: This reaction involves the cross-coupling of the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method for forming new carbon-carbon bonds, leading to substituted biphenyls or styrenes. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for vinylation of aryl halides. wikipedia.org The mechanism includes oxidative addition of the aryl bromide to palladium, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced older, harsher methods for synthesizing aryl amines. wikipedia.org The mechanism involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling | R-B(OH)₂ (Boronic acid) | C-C | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | C-C | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | R₂NH (Amine) | C-N | Pd catalyst + Ligand + Base (e.g., NaOt-Bu) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the phenyl ring of this compound makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl compounds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general mechanism involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. For analogous 2-substituted phenyl ethanols, this reaction provides a pathway to synthesize a variety of substituted biaryl ethanol derivatives. The reaction conditions typically influence the yield and selectivity of the products.

Hypothetical Suzuki-Miyaura Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(2-Phenylphenyl)ethanol |

| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(2-(4-Methylphenyl)phenyl)ethanol |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is a reliable method for the formation of carbon-carbon triple bonds. For 2-bromoaryl alcohols like this compound, the Sonogashira coupling offers a direct route to synthesize ortho-alkynyl-substituted phenyl ethanols. These products can be valuable intermediates in the synthesis of more complex molecules, including heterocycles. The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org

General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide Substrate | Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Ortho-substituted Bromoarene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine |

| This compound (Hypothetical) | Phenylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF |

Heck Coupling

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile method for the formation of carbon-carbon bonds. For ortho-substituted bromobenzenes, the steric hindrance around the bromine atom can influence the reaction's efficiency. In the case of this compound, the hydroxyl group may also play a role in the reaction, potentially acting as an internal ligand or requiring protection. A study on the dehydration-Heck arylation of secondary aryl alcohols demonstrated a one-pot protocol to synthesize stilbenes, where the alcohol is first dehydrated to a styrene, which then undergoes the Heck reaction. liv.ac.uk

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group is typically a halide. The bromo-substituted ring of this compound is generally not sufficiently activated for SNAr reactions under standard conditions. However, reactions with strong nucleophiles or under forcing conditions might lead to substitution. The presence of the ethanol substituent may have a minor electronic effect on the ring, but it is not a strong activating or deactivating group for SNAr.

Formation of Organometallic Reagents

The carbon-bromine bond in this compound can be utilized to form organometallic reagents, such as Grignard reagents. The reaction of an aryl halide with magnesium metal in an ethereal solvent leads to the formation of an arylmagnesium halide. mnstate.edu However, the presence of the acidic hydroxyl group in this compound is incompatible with the formation of a Grignard reagent, as the Grignard reagent would be immediately quenched by the alcohol proton. masterorganicchemistry.com Therefore, to form a Grignard reagent from this compound, the hydroxyl group must first be protected with a suitable protecting group that is stable to the Grignard formation conditions, such as a silyl ether or an acetal. masterorganicchemistry.com

Example of Protecting Group Strategy for Grignard Reagent Formation

| Starting Material | Protecting Group Reagent | Grignard Formation |

| This compound | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Magnesium (Mg), THF |

| This compound | Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH) | Magnesium (Mg), Diethyl ether |

Rearrangement Reactions of this compound

The chemical reactivity of this compound, a secondary benzylic alcohol, includes the potential for rearrangement reactions, particularly under acidic conditions. Such rearrangements are characteristic of reactions that proceed through carbocation intermediates. The stability of the carbocation plays a crucial role in dictating the reaction pathway and the structure of the final products.

The process is typically initiated by the protonation of the hydroxyl group by an acid catalyst, which transforms it into a good leaving group (water). The departure of the water molecule results in the formation of a secondary benzylic carbocation. This intermediate is susceptible to rearrangement to form a more stable carbocation, which then leads to the final product.

Wagner-Meerwein Rearrangement

A primary pathway for the rearrangement of the carbocation derived from this compound is the Wagner-Meerwein rearrangement. This type of reaction involves a 1,2-shift, where a hydrogen atom, an alkyl group, or an aryl group migrates from an adjacent carbon to the carbocationic center. wikipedia.orgslideshare.net The driving force for this migration is the formation of a more stable carbocation. wikipedia.org

In the case of the 2-bromo-α-methylbenzyl cation formed from this compound, a 1,2-hydride shift could theoretically occur. This would involve the migration of a hydrogen atom from the methyl group to the adjacent carbocationic carbon. However, this would result in the formation of a primary carbocation, which is significantly less stable. Consequently, a 1,2-hydride shift is not an energetically favorable pathway in this specific case.

A more plausible, though still dependent on reaction conditions, rearrangement would be a 1,2-aryl shift. While less common than hydride or alkyl shifts, the migration of the bromophenyl group is a possibility that could lead to a different isomeric structure. The relative migratory aptitude of different groups often follows the general trend of hydride > aryl > alkyl.

Influence of Reaction Conditions

The propensity for and the outcome of rearrangement reactions are highly dependent on the specific reaction conditions. Factors such as the nature and concentration of the acid catalyst, the solvent, and the temperature can influence whether a rearrangement occurs and which products are formed. slideshare.netjk-sci.com For instance, treatment of alcohols with strong acids like sulfuric acid or phosphoric acid at elevated temperatures is a common method for promoting dehydration and potential rearrangement to form alkenes. libretexts.org

While specific research detailing the rearrangement products of this compound is not extensively documented in readily available literature, the principles of carbocation chemistry provide a strong indication of its potential reactivity. The following table outlines the theoretical products that could arise from the formation of the 2-bromo-α-methylbenzyl cation and subsequent reactions, including potential (though less likely) rearrangement.

| Reaction Pathway | Intermediate | Potential Product(s) | Driving Force / Notes |

|---|---|---|---|

| Direct Elimination (No Rearrangement) | Secondary Benzylic Carbocation | 2-Bromostyrene | Formation of a conjugated system. This is often a major pathway in the dehydration of secondary benzylic alcohols. |

| Nucleophilic Substitution (No Rearrangement) | Secondary Benzylic Carbocation | 1-(2-Bromophenyl)ethyl-X (where X is a nucleophile) | Trapping of the unrearranged carbocation by a nucleophile present in the reaction mixture. |

| 1,2-Hydride Shift (Hypothetical) | Primary Carbocation | (Rearranged Alkene/Substitution Product) | Energetically unfavorable due to the formation of a less stable primary carbocation. Unlikely to occur. |

| 1,2-Aryl Shift (Hypothetical) | Rearranged Carbocation | Isomeric Ketone or Alkene | Possible under specific conditions, leading to a significant structural reorganization. The migratory aptitude of the bromophenyl group would be a key factor. |

Derivatives and Analogs of 1 2 Bromophenyl Ethanol

Synthesis of Functionalized Analogs

The generation of functionalized analogs of 1-(2-bromophenyl)ethanol can be systematically approached by targeting either the phenyl ring or the hydroxyl group.

The presence of a bromine atom on the phenyl ring serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an alkyl, alkenyl, or aryl group. For instance, reacting this compound with phenylboronic acid would yield 1-(biphenyl-2-yl)ethanol.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the 2-bromophenyl group and a terminal alkyne. The reaction is catalyzed by palladium and a copper co-catalyst, providing a direct route to substituted alkynyl-arenes.

Heck Coupling: The Heck reaction enables the substitution of the bromine atom with an alkene. This palladium-catalyzed reaction forms a new carbon-carbon bond at the vinylic position of the alkene, resulting in a substituted styrenyl derivative of the original alcohol.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond. By reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base, a variety of N-aryl or N-heteroaryl derivatives can be synthesized. This reaction has largely replaced harsher, traditional methods for the synthesis of aryl amines.

Table 1: Examples of Palladium-Catalyzed Reactions for Phenyl Ring Modification

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl or Alkyl Substituted |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl Substituted |

| Heck Coupling | R-CH=CH₂ | Pd(OAc)₂, Ligand, Base | Alkenyl Substituted |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | Amino Substituted |

The secondary hydroxyl group in this compound is a versatile functional group that can be readily converted into other functionalities, such as esters and ethers.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a base. Esterification can be used to introduce a wide variety of functional groups, altering the molecule's steric and electronic properties.

Williamson Ether Synthesis: This classic method for forming ethers involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide in an SN2 reaction. This allows for the introduction of a range of alkyl or aryl groups to the oxygen atom, forming the corresponding ether derivatives.

Chiral Derivatives and Their Optical Purity

This compound is a chiral molecule, existing as two enantiomers, (R)-1-(2-bromophenyl)ethanol and (S)-1-(2-bromophenyl)ethanol. The synthesis of enantiomerically pure or enriched derivatives is of significant interest, particularly in fields where stereochemistry plays a crucial role.

The synthesis of chiral derivatives can be achieved through enantioselective synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. Alternatively, a racemic mixture of this compound can be resolved into its individual enantiomers, which can then be used in subsequent reactions to produce chiral derivatives.

The determination of the optical purity, or enantiomeric excess (ee), of these chiral derivatives is a critical step. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers. A chiral stationary phase is used, which interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): In this technique, the chiral alcohol is reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer can be used to determine the enantiomeric excess of the original alcohol.

Table 2: Common Chiral Derivatizing Agents for NMR Analysis of Chiral Alcohols

| Chiral Derivatizing Agent (CDA) | Acronym | Resulting Diastereomer |

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's Acid) | MTPA Ester |

| α-Methoxy-α-(1-naphthyl)acetic acid | MαNA | MαNA Ester |

| (1R)-(-)-Camphanic chloride | - | Camphanate Ester |

Coordination Chemistry with Metal Complexes

The oxygen atom of the hydroxyl group and the π-system of the phenyl ring in this compound and its derivatives can act as ligands, coordinating to metal centers to form metal complexes. The bromine atom can also participate in coordination or be a site for further functionalization that introduces other coordinating groups.

Research has shown that analogs of 2-(2-bromophenyl)ethanol can be used to study the synthesis and reactivity of chelate rings with palladium complexes. The hydroxyl group is particularly useful for forming a magnesium salt or for use as a synthetic reagent in the formation of such complexes biosynth.com. The ability of the hydroxyl group to coordinate to a metal center, often in conjunction with another donor atom on the ligand, can lead to the formation of stable chelate rings. These metal complexes can exhibit interesting catalytic, magnetic, or optical properties.

The synthesis of these complexes typically involves the reaction of a salt of the desired metal with the this compound derivative in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques, such as X-ray crystallography, to determine their structure and bonding. The field of coordination chemistry with such ligands is an active area of research, with potential applications in catalysis and materials science.

Computational and Spectroscopic Characterization Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to the structural characterization of chemical compounds. For 1-(2-Bromophenyl)ethanol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography has provided a comprehensive understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits distinct signals corresponding to the different types of protons. The methyl protons (CH₃) usually appear as a doublet, coupled to the adjacent methine proton (CH). The methine proton, in turn, appears as a quartet, coupled to the methyl protons. The hydroxyl proton (OH) often presents as a broad singlet, and its chemical shift can be concentration-dependent. The aromatic protons on the brominated phenyl ring show complex splitting patterns in the aromatic region of the spectrum due to their coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are observed for the methyl carbon, the methine carbon, and the six carbons of the aromatic ring. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the ethanol (B145695) substituent (C-C) can be distinguished from the other aromatic carbons based on their chemical shifts and the electronic effects of the substituents.

| Nucleus | Typical Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.5 | Doublet | -CH₃ |

| ¹H | ~5.0-5.2 | Quartet | -CH(OH) |

| ¹H | Variable (broad) | Singlet | -OH |

| ¹H | ~7.1-7.6 | Multiplet | Aromatic Protons |

| ¹³C | ~25 | -CH₃ | |

| ¹³C | ~70 | -CH(OH) | |

| ¹³C | ~122 | C-Br | |

| ¹³C | ~127-133 | Aromatic Carbons | |

| ¹³C | ~144 | Aromatic C-CH(OH) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of C-H stretching vibrations from the alkyl and aromatic parts of the molecule are observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the alcohol is usually found around 1050-1150 cm⁻¹. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Alcohol) | 1050-1150 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

Common fragmentation pathways for benzylic alcohols include the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage) to form a stable benzylic cation. For this compound, this would lead to the formation of the [M-CH₃]⁺ ion. Another typical fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to an [M-18]⁺ peak. The brominated phenyl cation or fragments thereof would also be expected.

X-ray Crystallography for Absolute Configuration Determination

| Crystal Parameter | Value for (S)-(+)-1-(2-Bromophenyl)ethanol nih.gov |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3235 (6) |

| b (Å) | 11.9440 (11) |

| c (Å) | 19.3583 (18) |

| Volume (ų) | 1693.3 (3) |

Computational Chemistry Investigations

Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on this compound are not widely published, DFT calculations are routinely used to predict various molecular properties that are in good agreement with experimental results.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental spectra can aid in the assignment of signals and bands.

Analyze the electronic structure: DFT allows for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide insights into the reactivity and electronic transitions of the molecule.

Conformational Analysis

The three-dimensional structure and conformational properties of this compound have been elucidated through single-crystal X-ray diffraction studies. nih.gov The analysis of the (S)-(+)-1-(2-Bromophenyl)ethanol enantiomer reveals that the compound crystallizes in an orthorhombic system with two independent molecules in the asymmetric unit. nih.gov This structural characterization provides precise data on bond lengths and angles, which are consistent with those found in structurally similar compounds. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₉BrO nih.gov |

| Formula Weight (Mᵣ) | 201.06 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| a (Å) | 7.3235 (6) nih.gov |

| b (Å) | 11.9440 (11) nih.gov |

| c (Å) | 19.3583 (18) nih.gov |

| Volume (V) (ų) | 1693.3 (3) nih.gov |

| Z | 8 nih.gov |

| Temperature (K) | 193 (2) nih.gov |

Electronic Structure and Reactivity Predictions

The electronic properties of this compound can be investigated using computational chemistry methods, such as Density Functional Theory (DFT). These studies are crucial for understanding the molecule's reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this analysis. longdom.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. longdom.org The energy gap between the HOMO and LUMO helps determine the molecule's kinetic stability and chemical reactivity.

For this compound, the presence of the bromine atom and the hydroxyl group on the phenyl ring significantly influences the electronic distribution. The electronegative oxygen and bromine atoms would be expected to affect the electrostatic potential map, indicating regions of negative potential that are susceptible to electrophilic attack. Conversely, regions of positive potential would be prone to nucleophilic attack. Mulliken population analysis can be used to calculate the partial charges on each atom, providing further insight into the molecule's reactivity and intermolecular interactions. longdom.org

Molecular Docking Studies (e.g., protein-ligand interactions)

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to the active site of a macromolecular target, typically a protein. acs.org This method predicts the preferred orientation and conformation of the ligand within the binding pocket and estimates the strength of the interaction, often expressed as a binding energy score. longdom.orgmedcraveonline.com

In a hypothetical docking study involving this compound, the molecule's functional groups would be key determinants of its binding mode.

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar amino acid residues in a protein's active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The bromine atom can participate in halogen bonding, a noncovalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein.

These predicted interactions help in understanding the potential biological activity of the compound and can guide the design of more potent analogs. acs.org The goal is to identify the most stable binding conformation with the lowest binding free energy. medcraveonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. libretexts.orgmdpi.com The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. researchgate.net QSAR models are developed by correlating calculated molecular descriptors with experimentally measured activity. nih.gov

To develop a QSAR model for a series of compounds including this compound, the following steps would be taken:

Data Set Preparation: A collection of structurally related molecules with known biological activities (e.g., enzyme inhibition, receptor binding) is assembled.

Descriptor Calculation: For each molecule, including this compound, a variety of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment, atomic charges), and topological indices that describe the molecule's size, shape, and branching. libretexts.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. mdpi.com

Validation: The resulting model is rigorously validated to ensure its statistical significance and predictive power for new, untested compounds. mdpi.com

Such a model could then be used to predict the activity of novel molecules before their synthesis, thereby streamlining the drug discovery process. libretexts.orgnih.gov

Applications in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the carbinol carbon allows 1-(2-Bromophenyl)ethanol to be used as a chiral building block. xinchem.com In its enantiopure forms, (R)- or (S)-1-(2-Bromophenyl)ethanol provides a method for introducing a specific stereochemistry into a target molecule, a critical aspect of modern drug development and fine chemical synthesis. Asymmetric synthesis is a cornerstone of the pharmaceutical industry, as the stereochemistry of a molecule often dictates its biological activity.

Synthesis of Enantiopure Pharmaceutical Intermediates

Enantiomerically pure alcohols are crucial intermediates in the synthesis of chiral drugs. pharmtech.comnih.govunimi.it The asymmetric reduction of the corresponding ketone, 2'-bromoacetophenone, using biocatalysts such as ketoreductases, can yield either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

While direct examples for this compound are specific to individual patented processes, a parallel can be drawn from the synthesis of precursors for β2-agonists like Clenbuterol. In a similar synthesis, a substituted bromo-phenylethanol derivative, (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol, is a key synthon. It is synthesized via the asymmetric reduction of its corresponding ketone, catalyzed by a ketoreductase enzyme, achieving high enantiomeric excess. This highlights the role of such chiral halo-alcohols as pivotal intermediates in constructing complex, enantiopure active pharmaceutical ingredients.

Table 1: Illustrative Chemoenzymatic Synthesis of a Chiral Halogenated Phenyl-ethanol Intermediate

| Step | Reactant | Catalyst/Reagent | Product | Yield/Enantiomeric Excess |

|---|---|---|---|---|

| 1 | 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethan-1-one | Ketoreductase, NADPH | (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | 93% ee |

| 2 | N-(4-(2-bromoacetyl)-2,6-dichlorophenyl)acetamide | Ketoreductase, NADPH | (S)-N-(4-(1-bromo-2-hydroxyethyl)-2,6-dichlorophenyl)acetamide | >98% ee |

Precursor for Chiral Ligands and Catalysts

Chiral ligands are essential components of catalysts used in asymmetric synthesis, enabling the production of single-enantiomer products with high efficiency. researchgate.nettcichemicals.com The structure of this compound is well-suited for its conversion into various types of chiral ligands.

The hydroxyl group can act as a coordinating group itself or be transformed into other functionalities. The bromine atom on the phenyl ring is a key handle for modification, particularly through palladium-catalyzed cross-coupling reactions. For instance, it can be reacted with diarylphosphines to introduce a phosphine group, a common coordinating moiety in transition-metal catalysts. This transformation would result in a chiral phosphine alcohol ligand. Such ligands, which possess both a coordinating phosphorus atom and a hydroxyl group, can act as bidentate ligands, creating a rigid and well-defined chiral environment around a metal center, which is crucial for high enantioselectivity in catalytic reactions.

Scaffold for Heterocyclic Compound Synthesis

The combination of functional groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. The alcohol can be oxidized to a ketone, while the bromine atom can participate in cyclization or cross-coupling reactions.

Aziridine Derivatives

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. They are valuable synthetic intermediates due to the ring strain that allows for regioselective ring-opening reactions. A plausible and established route to synthesize an aziridine derivative from this compound involves the intramolecular cyclization of a 1,2-amino alcohol. organic-chemistry.orgillinois.edunih.gov

The synthesis can be envisioned in a multi-step sequence:

Activation of the Hydroxyl Group : The alcohol is converted into a better leaving group, for example, by tosylation to form a tosylate.

Nucleophilic Substitution : The tosylate is displaced by an azide ion (from sodium azide) in an SN2 reaction. If an enantiopure alcohol is used, this step proceeds with inversion of stereochemistry.

Reduction of the Azide : The resulting azide is reduced to a primary amine, for instance, using lithium aluminum hydride or catalytic hydrogenation, to yield a 1,2-amino alcohol derivative.

Intramolecular Cyclization : Treatment of the 1,2-amino alcohol with a base induces an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the leaving group (derived from the original alcohol), forming the aziridine ring.

Benzothiazine Derivatives

Benzothiazines are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazine ring. ekb.eg They are present in many biologically active molecules. This compound can serve as a precursor to the acetophenone (B1666503) moiety required for several common benzothiazine syntheses. jst.vnnih.govorganic-chemistry.org

A typical synthetic pathway would involve the following steps:

Oxidation : this compound is oxidized to the corresponding ketone, 2'-bromoacetophenone, using a standard oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

α-Halogenation : The resulting acetophenone is brominated at the α-carbon, for example, using bromine in acetic acid, to yield 2-bromo-1-(2-bromophenyl)ethan-1-one.

Condensation and Cyclization : This α-bromo ketone is then reacted with 2-aminothiophenol. The reaction proceeds through a nucleophilic attack by the sulfur atom on the α-carbon, followed by condensation and cyclization to form the 1,4-benzothiazine ring system.

Table 2: Proposed Synthesis of a Benzothiazine Derivative

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Pyridinium chlorochromate (PCC) | 2'-Bromoacetophenone |

| 2 | 2'-Bromoacetophenone | Bromine (Br₂) in Acetic Acid | 2-Bromo-1-(2-bromophenyl)ethan-1-one |

| 3 | 2-Bromo-1-(2-bromophenyl)ethan-1-one | 2-Aminothiophenol | 2-(2-Bromobenzoyl)-2H-1,4-benzothiazine |

Indazole Derivatives

Indazoles are bicyclic heteroaromatic compounds that are important scaffolds in medicinal chemistry. The synthesis of indazoles often begins with ortho-substituted aryl ketones. organic-chemistry.orgnih.gov

A straightforward route from this compound to an indazole derivative is as follows:

Oxidation : Similar to the benzothiazine synthesis, the first step is the oxidation of this compound to 2'-bromoacetophenone.

Reaction with Hydrazine : The ketone is then reacted with hydrazine or a substituted hydrazine. researchgate.netnih.govrsc.org This reaction typically forms a hydrazone intermediate.

Cyclization : The hydrazone undergoes an intramolecular cyclization, often promoted by heat or a catalyst, to form the indazole ring. The bromine atom can then be used for further functionalization of the indazole core through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds.

Pyrrole and Pyrazoline Derivatives

While direct synthesis routes employing this compound for pyrrole and pyrazoline derivatives are not extensively documented, its chemical structure allows it to serve as a valuable precursor, primarily through its oxidation to 2'-bromoacetophenone. This intermediate opens pathways to various heterocyclic systems.

Pyrazoline Derivatives Synthesis:

The most established route to pyrazoline synthesis involves the cyclization of chalcones. ummada.ac.iddergipark.org.tr this compound can be oxidized to 2'-bromoacetophenone sielc.comfishersci.ca, which serves as a key starting material for the synthesis of the corresponding chalcone.

Claisen-Schmidt Condensation: This reaction forms chalcones (α,β-unsaturated ketones) through the condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base. scispace.comijarsct.co.inresearchgate.net In this case, 2'-bromoacetophenone would react with a selected aromatic aldehyde. The reaction is typically carried out in an alcoholic solvent with a base like sodium hydroxide. ijarsct.co.in

Cyclization Reaction: The synthesized chalcone is then reacted with hydrazine hydrate (H₂N-NH₂) or a substituted hydrazine. core.ac.ukresearchgate.netmdpi.com This reaction proceeds via a cyclocondensation mechanism to yield the final pyrazoline derivative. ummada.ac.idnih.gov Ethanol (B145695) is commonly used as the solvent for this step. core.ac.ukresearchgate.net

The reaction pathway is outlined below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reaction Type |

| Oxidation | This compound | Oxidizing Agent (e.g., PCC, Chromic Acid) | 2'-Bromoacetophenone | Oxidation |

| Condensation | 2'-Bromoacetophenone, Aromatic Aldehyde | NaOH, Ethanol | (E)-1-(2-bromophenyl)-3-aryl-prop-2-en-1-one (Chalcone) | Claisen-Schmidt Condensation scispace.comijarsct.co.in |

| Cyclization | Chalcone derivative, Hydrazine Hydrate | Ethanol, Reflux | 5-aryl-3-(2-bromophenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline) | Cyclocondensation dergipark.org.tr |

Pyrrole Derivatives Synthesis:

The synthesis of pyrroles often follows different pathways, such as the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as a precursor. organic-chemistry.orgrgmcet.edu.in The Hantzsch synthesis, another common method, involves the reaction of β-ketoesters with ammonia and α-haloketones. organic-chemistry.org A direct and documented synthetic route for converting this compound into a suitable precursor for these specific pyrrole syntheses is not readily apparent from available research. Therefore, its application in pyrazoline synthesis via the chalcone intermediate is more direct.

Imidazole Derivatives

Imidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry. ijarsct.co.in A common and effective method for synthesizing substituted imidazoles involves the use of α-haloketones. mdpi.com Through oxidation, this compound can be converted to 2'-bromoacetophenone, a key α-haloketone intermediate for imidazole synthesis. sielc.comfishersci.ca

Several synthetic protocols can utilize this intermediate:

Reaction with Amidines: One successful method is the condensation of α-bromoacetophenones with amidines, such as acetamidine hydrochloride or formamidine acetate (B1210297), often in liquid ammonia or under microwave-assisted conditions. mdpi.comresearchgate.net

Multi-component Synthesis: A one-pot, four-component reaction provides a highly efficient route to 1,2,4-trisubstituted imidazoles. This method involves heating a mixture of a 2-bromoacetophenone (B140003), an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

The general synthetic pathway is presented in the table below.

| Step | Reactants | Reagents/Conditions | Product | Reaction Type |

| Oxidation | This compound | Oxidizing Agent | 2'-Bromoacetophenone | Oxidation |

| Condensation | 2'-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Heat, Solvent-free | 1,2,4-Trisubstituted Imidazole Derivative | Multi-component Condensation organic-chemistry.org |

| Alternative Condensation | 2'-Bromoacetophenone, Formamidine Acetate | Liquid Ammonia | 4-(2-Bromophenyl)-1H-imidazole | Condensation mdpi.com |

These methods demonstrate the utility of this compound as a precursor for synthesizing various imidazole derivatives, which are valuable scaffolds in drug discovery. ijarsct.co.in

Polymer Chemistry Applications (e.g., End-Capping Reagent in Block Copolymers)

While the direct use of this compound as an end-capping reagent is not widely reported, its structure is highly suitable for acting as an initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu This capability allows for the synthesis of well-defined polymers and block copolymers.

Role as an ATRP Initiator for Block Copolymer Synthesis:

ATRP is a powerful reversible-deactivation radical polymerization technique that enables the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.orgspringernature.com The process typically uses a transition metal complex (e.g., of copper) to reversibly activate and deactivate a dormant polymer chain, which has a halogen atom at its end. wikipedia.org

The key features of this compound that make it a potential ATRP initiator are:

Alkyl Halide Group: The bromophenyl group provides the necessary carbon-bromine bond that can be homolytically cleaved by the transition metal catalyst to initiate polymerization.

Hydroxyl Group: The alcohol functionality provides a versatile handle for further reactions. It can be used to initiate a second type of polymerization, such as ring-opening polymerization of cyclic esters (e.g., lactide), to form a second block.

Proposed Synthesis of a Block Copolymer:

A potential two-step process to synthesize a diblock copolymer using this compound is outlined below:

| Step | Description | Monomer Example | Resulting Polymer |

| 1. First Block Synthesis (ATRP) | This compound initiates the polymerization of a vinyl monomer. The polymerization proceeds, with the initiator fragment at one end of the polymer chain and a halogen atom at the other (active) end. | Styrene or Methyl Methacrylate | Poly(styrene) or Poly(methyl methacrylate) with a terminal bromine atom and a hydroxyl group at the initiating end. |

| 2. Second Block Synthesis | The hydroxyl group from the initial this compound unit can be used to initiate the ring-opening polymerization of a lactone. | Lactide (to form Polylactic acid) | Diblock copolymer, e.g., Poly(styrene)-b-Poly(lactic acid). |

This strategy allows for the creation of amphiphilic block copolymers, which are valuable in a range of applications from drug delivery to materials science. The ability to use a single molecule to initiate two different types of polymerization makes this compound a potentially valuable tool in the synthesis of advanced macromolecular architectures. cmu.edunih.gov

Biological and Pharmaceutical Relevance of Derivatives

Antimicrobial Activity Studies

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Derivatives incorporating the bromophenyl moiety have been evaluated for their efficacy against various pathogenic bacteria and fungi.

Several studies have highlighted the potential of bromophenol derivatives as effective antibacterial agents, particularly against Gram-positive bacteria. For instance, a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. mdpi.com In another study, brominated 2-phenetidine derivatives were screened for their antibacterial properties. Notably, N-ethyl-N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide showed greater activity compared to its unsubstituted counterpart, suggesting that the addition of an ethyl moiety at the N-atom can enhance antibacterial effects. researchgate.net

Research into bromophenol derivatives has also shown promising results against challenging pathogens like Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA). One study identified 3-bromo-2,6-dihydroxyacetophenone as a potent agent against both S. aureus and MRSA. nih.gov This compound was also found to inhibit biofilm formation, a common resistance mechanism in bacteria. nih.gov While these derivatives showed significant effects on Gram-positive bacteria, their efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa was found to be less pronounced. nih.gov

| Compound Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | mdpi.com |

| N-ethyl-N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide | Selected bacterial strains | Greater activity than unsubstituted analog | researchgate.net |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus and MRSA | Good anti-S. aureus and MRSA activity, inhibits biofilm formation | nih.gov |

The search for new antifungal agents has led to the investigation of various synthetic compounds, including derivatives containing a 2-bromophenyl group. A study focused on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates explored their activity against a panel of standard fungal and bacterial strains. nih.gov The research found that the antifungal effect was influenced by the substituent at the fourth position of the 1,2,4-triazole ring. nih.gov Conversion of these derivatives to their dimethylammonium salts was shown to increase both antifungal and antimicrobial activity. nih.gov

Ethanol (B145695) extracts containing brominated compounds have also been evaluated. For example, an ethanol extract of Bouea macrophylla leaves, which contains various bioactive compounds, exhibited excellent properties against the fungus Candida albicans. nih.gov Another study on Flos Rosae Chinensis extract demonstrated efficient antifungal activities against C. albicans with MIC80 values ranging from 20 to 40 μg/ml. researchgate.net

| Compound/Extract | Fungal Strain | Key Finding | Reference |

|---|---|---|---|

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetate derivatives | Candida albicans ATCC 885–653 | Antifungal effect influenced by substituents; dimethylammonium salts showed increased activity. | nih.gov |

| Ethanol extract of Bouea macrophylla | Candida albicans | Exhibited excellent antifungal properties. | nih.gov |

| Flos Rosae Chinensis ethanol extract | Candida albicans | MIC80 ranging from 20 to 40 μg/ml. | researchgate.net |

Anticancer Activity Evaluations

A significant area of research for bromophenyl derivatives is their potential as anticancer agents. Studies have explored their ability to kill cancer cells (cytotoxicity) and the underlying molecular mechanisms of their action.